N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide
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Overview
Description
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C21H18ClN5O3S and its molecular weight is 455.92. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
A variety of studies have explored the antimicrobial properties of compounds structurally related to N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide. These studies include the synthesis of formazans and their application as antimicrobial agents, highlighting the potential of these compounds in combating bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Anticancer Activity
Research on benzimidazole derivatives bearing 1,2,4-triazole, structurally similar to the compound , has provided insights into their potential anti-cancer properties. These studies, using molecular docking and density functional theory, have shown promising results in targeting cancer-related pathways and receptors (Karayel, 2021).
Antifungal and Nematocidal Activities
The synthesis and evaluation of compounds with a 1,3,4-thiadiazole amide moiety have shown significant nematocidal activities, suggesting potential applications in agriculture and pest control (Liu, Wang, Zhou, & Gan, 2022). Additionally, compounds derived from similar structural frameworks have demonstrated inhibitory effects against various lipases and α-glucosidases, indicating their potential in addressing fungal-related issues (Bekircan, Ülker, & Menteşe, 2015).
Structural and Spectral Analysis
The structural and spectral analysis of related compounds, such as isostructural thiazoles, has provided valuable insights into their molecular properties and potential applications in various fields. These studies often involve the use of techniques like single crystal diffraction to understand the molecular conformation and stability (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antiproliferative Potential
Compounds similar to this compound have been evaluated for their antiproliferative activity. Notably, 7-hydroxy-4-phenylchromen-2-one–linked triazole moieties have shown significant cytotoxic effects against various human cancer cell lines, indicating their potential in cancer research (Liu, Shen, Li, Tian, & Quan, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Compounds with similar structures have been reported to exhibit cytotoxic activities . They can interact with different target receptors due to their hydrogen bond accepting and donating characteristics . This interaction can lead to changes in the function of the target, which can result in the observed pharmacological effects .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . Inhibition of these enzymes can affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the compound’s bioavailability and its potential interactions with biological systems .
Result of Action
Compounds with similar structures have been reported to exhibit significant anti-inflammatory and analgesic activities . They have also been reported to exhibit cytotoxic activities, with potent IC50 values against certain cell lines .
Action Environment
The synthesis of compounds with similar structures often involves specific reaction conditions These conditions can potentially influence the compound’s action and stability
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-30-17-4-2-3-15(11-17)24-20(29)19(28)23-10-9-16-12-31-21-25-18(26-27(16)21)13-5-7-14(22)8-6-13/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINMRPLNENBTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.